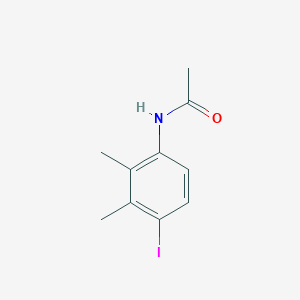

N-(4-iodo-2,3-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-iodo-2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12INO It is a derivative of acetanilide, where the phenyl ring is substituted with iodine at the 4-position and methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2,3-dimethylphenyl)acetamide typically involves the iodination of 2,3-dimethylaniline followed by acetylation. The reaction conditions for iodination often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The acetylation step involves reacting the iodinated product with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the phenyl ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2,3-dimethylphenyl)acetamide, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

N-(4-iodo-2,3-dimethylphenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein labeling due to its reactive iodine atom.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-iodo-2,3-dimethylphenyl)acetamide involves its ability to interact with biological molecules through its iodine atom. This interaction can lead to the inhibition of enzymes or modification of proteins. The compound may target specific molecular pathways, depending on its structure and the functional groups present.

Comparison with Similar Compounds

Similar Compounds

- N-(4-iodo-2,5-dimethylphenyl)acetamide

- N-(3-iodo-2,6-dimethylphenyl)acetamide

- N-(5-iodo-2,4-dimethylphenyl)acetamide

- N-(4-iodo-2-methylphenyl)acetamide

- N-(4-iodo-3-methylphenyl)acetamide

Uniqueness

N-(4-iodo-2,3-dimethylphenyl)acetamide is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Biological Activity

N-(4-iodo-2,3-dimethylphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an iodine atom and two methyl groups at the 2 and 3 positions, along with an acetamide functional group. The presence of iodine is significant as it can enhance the compound's binding affinity to biological targets through halogen bonding, while the acetamide group facilitates hydrogen bonding interactions with proteins or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . The iodine substitution is believed to enhance its antibacterial efficacy against various pathogens. A comparative study showed that compounds with similar structures demonstrated varying degrees of antimicrobial activity, suggesting the importance of substituent positioning on the phenyl ring .

| Compound | Antibacterial Activity (IC50 μM) |

|---|---|

| This compound | 0.5–1.0 |

| N-(4-bromo-2,3-dimethylphenyl)acetamide | 1.2–1.5 |

| N-(4-chloro-2,3-dimethylphenyl)acetamide | 1.0–1.3 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown anticancer activity in various studies. A recent investigation into its mechanism revealed that the compound can induce apoptosis in cancer cells by activating specific apoptotic pathways. For instance, it was reported that this compound significantly inhibited cell proliferation in several cancer cell lines with IC50 values ranging from 0.3 to 0.5 μM .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Halogen Bonding : The iodine atom enhances binding to biological targets.

- Hydrogen Bonding : The acetamide group stabilizes interactions with proteins or enzymes.

- Apoptosis Induction : The compound activates caspases and other apoptotic factors leading to programmed cell death in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was particularly effective against leukemia and neuroblastoma cell lines, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial screening, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a strong inhibitory effect on bacterial growth, further supporting its potential as an antimicrobial agent .

Properties

IUPAC Name |

N-(4-iodo-2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-6-7(2)10(12-8(3)13)5-4-9(6)11/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHFFADNBCKFJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.